![molecular formula C16H12N4 B12579408 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- CAS No. 645417-83-0](/img/structure/B12579408.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that features a fused ring system combining pyrazole and isoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- typically involves multicomponent reactions. One common method includes the condensation of aromatic amines, aldehydes, and pyrazolones in the presence of a suitable solvent like ethylene glycol . The reaction conditions often require heating the mixture for several hours to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- stands out due to its specific substitution pattern and the resulting unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.
Eigenschaften
CAS-Nummer |
645417-83-0 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H12N4/c1-10-14-16(20-19-10)12-7-3-2-6-11(12)15(18-14)13-8-4-5-9-17-13/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
DXKPRQMRIWJOCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
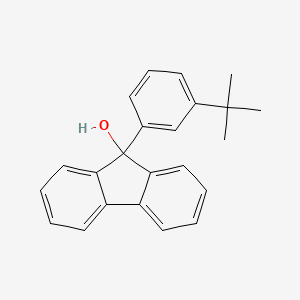
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)


![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
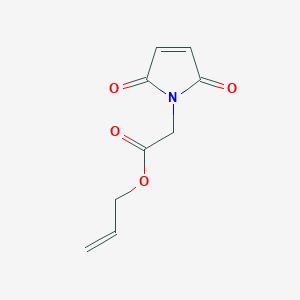
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
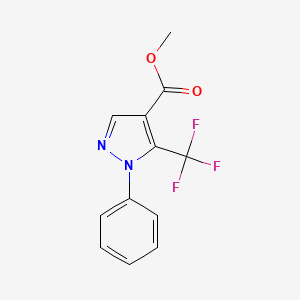
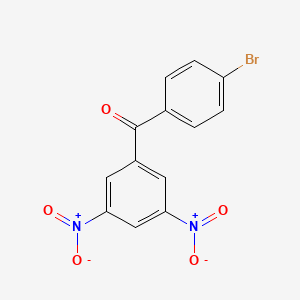
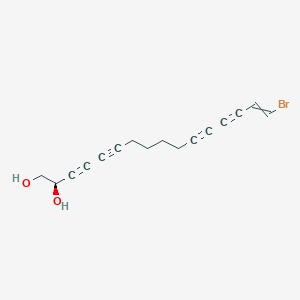
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
